molecular formula C14H18N2O3S B10979953 N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B10979953
M. Wt: 294.37 g/mol
InChI Key: PTGDOCFWDSYRQZ-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is a compound with a unique bicyclic structure. This compound is characterized by the presence of a sulfamoylphenyl group attached to a bicyclo[2.2.1]heptane ring system, which is further connected to a carboxamide group. The molecular formula of this compound is C14H18N2O3S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins via a formal [4 + 2] cycloaddition reaction . This reaction is catalyzed by a chiral tertiary amine and proceeds under mild and operationally simple conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfamoylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. The sulfamoylphenyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C14H18N2O3S/c15-20(18,19)12-5-3-11(4-6-12)16-14(17)13-8-9-1-2-10(13)7-9/h3-6,9-10,13H,1-2,7-8H2,(H,16,17)(H2,15,18,19)

InChI Key

PTGDOCFWDSYRQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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